molecular formula C23H36O3 B10767170 oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate

oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B10767170
M. Wt: 360.5 g/mol
InChI Key: ACYNJBAUKQMZDF-MLFLMRJSSA-N
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Description

Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of epoxyeicosatrienoic acids. These compounds are derived from arachidonic acid and are known for their significant roles in various biological processes, including the regulation of vascular tone and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate typically involves the epoxidation of arachidonic acid. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired epoxide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of biocatalysts or enzymatic methods to achieve higher yields and purity. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of arachidonic acid in a more environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 11,12-Epoxyeicosatrienoic acid (11,12-EET)
  • 14,15-Epoxyeicosatrienoic acid (14,15-EET)
  • 5,6-Epoxyeicosatrienoic acid (5,6-EET)

Uniqueness

Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific epoxide structure and the position of the double bonds, which confer distinct biological activities compared to other epoxyeicosatrienoic acids. Its ability to modulate specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9+,13-12-,16-15-

InChI Key

ACYNJBAUKQMZDF-MLFLMRJSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)OCC1CO1

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1

Origin of Product

United States

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